Bienvenue dans la boutique en ligne BenchChem!

((1S,2S)-2-Fluorocyclopropyl)methanamine hcl

Physical organic chemistry Computational chemistry Medicinal chemistry

((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride (CAS 2407485-62-3) is a chiral, non-racemic fluorinated cyclopropylamine derivative with the molecular formula C₄H₉ClFN and molecular weight 125.57 g/mol, supplied at 98% purity. The compound features a cis-configured 2-fluorocyclopropyl ring bearing a methanamine (–CH₂NH₂) substituent with defined (1S,2S) absolute stereochemistry at both cyclopropane chiral centers.

Molecular Formula C4H9ClFN
Molecular Weight 125.57
CAS No. 2407485-62-3
Cat. No. B2845945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
CAS2407485-62-3
Molecular FormulaC4H9ClFN
Molecular Weight125.57
Structural Identifiers
SMILESC1C(C1F)CN.Cl
InChIInChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1
InChIKeyOCMRWDMRPODKRO-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((1S,2S)-2-Fluorocyclopropyl)methanamine HCl (CAS 2407485-62-3): Chiral Fluorinated Cyclopropylamine Building Block for Stereochemically Defined Drug Discovery


((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride (CAS 2407485-62-3) is a chiral, non-racemic fluorinated cyclopropylamine derivative with the molecular formula C₄H₉ClFN and molecular weight 125.57 g/mol, supplied at 98% purity . The compound features a cis-configured 2-fluorocyclopropyl ring bearing a methanamine (–CH₂NH₂) substituent with defined (1S,2S) absolute stereochemistry at both cyclopropane chiral centers. This structural class is recognized for its significance in medicinal chemistry: the 2-fluorocyclopropylamine motif serves as a key pharmacophore in the approved fluoroquinolone antibiotic sitafloxacin (DU-6859a), where the cis-(1R,2S) enantiomer imparts superior antibacterial potency and pharmacokinetic properties [1]. The (1S,2S) enantiomer specifically represents the mirror-image stereochemistry and finds application as a stereochemically defined building block, a reference standard for chiral analytical method development, and a comparator in structure-activity relationship (SAR) studies of fluorocyclopropyl-containing drug candidates [2].

Why Generic Analogs Cannot Replace ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl in Stereochemically Sensitive Applications


In-class fluorocyclopropylamine analogs are not interchangeable with ((1S,2S)-2-fluorocyclopropyl)methanamine HCl because even subtle stereochemical or positional variations produce measurable differences in conformational stability, basicity, and biological target engagement. Computational studies demonstrate that cis-2-fluorocyclopropylamine exhibits a gas-phase proton affinity (PA) of 215.6 kcal/mol versus 209.3 kcal/mol for the trans diastereomer—a difference of 6.3 kcal/mol that translates to distinct pKa and hydrogen-bonding behavior in biological environments [1]. In quinolone antibacterial SAR, the cis-configured N1-fluorocyclopropyl substituent (matching the relative stereochemistry of the target compound) confers superior potency against Gram-positive bacteria compared to trans counterparts, while the absolute configuration further modulates activity: the (1R,2S)-enantiomer within sitafloxacin is the most potent stereoisomer among all four possibilities [2]. Additionally, (1S,2S)-2-fluoro-2-phenylcyclopropylamine was shown to be a more potent inhibitor of both MAO A and MAO B than its (1R,2R)-enantiomer, confirming that enantiomeric identity, not merely cis/trans geometry, governs target interaction strength [3]. Substituting the (1S,2S) enantiomer with its (1R,2R) mirror image, the trans diastereomer, the non-fluorinated cyclopropylamine analog, or the open-chain 2-fluoroethylamine would introduce uncontrolled variables in binding affinity, selectivity, and physicochemical properties that cannot be predicted a priori, making defined stereochemistry a non-negotiable requirement for reproducible SAR campaigns and chiral method validation.

Quantitative Differentiation Evidence for ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl Against Closest Analogs


Gas-Phase Basicity: cis-2-Fluorocyclopropylamine Displays 6.3 kcal/mol Higher Proton Affinity Than the trans Diastereomer

MP2 and SCS-MP2 computational analysis of the diastereoisomeric 2-fluorocyclopropylamines reveals that cis-2-fluorocyclopropylamine (cis-2c conformer, representing the relative stereochemistry of the (1S,2S)-target compound) has a calculated gas-phase proton affinity (PA) of 215.6 kcal/mol, compared to 209.3 kcal/mol for the trans-2a conformer—a difference of 6.3 kcal/mol [1]. For reference, the non-fluorinated cyclopropylamine (1) has a PA of 217.6 kcal/mol, and the open-chain analog 2-fluoroethylamine (3) shows conformation-dependent PA values of 215.3 kcal/mol (gauche-3a) and 210.1 kcal/mol (anti-3b) [1]. The PA trend (cyclopropylamine > cis-2-fluorocyclopropylamine > trans-2-fluorocyclopropylamine) was shown to follow the trend of experimentally measured pKa values for diastereomeric 2-phenylcyclopropylamines, confirming the computational prediction [1].

Physical organic chemistry Computational chemistry Medicinal chemistry

Conformational Stability: cis-2-Fluorocyclopropylamine Global Minimum Conformer Is 2.57 kcal/mol Less Stable Than trans, Dictating Distinct Rotamer Populations

The potential energy profile for amino group rotation in cis-2-fluorocyclopropylamine differs fundamentally from that of trans-2-fluorocyclopropylamine and non-fluorinated cyclopropylamine, which share very similar rotational curves [1]. The global minimum conformer across all 2-fluorocyclopropylamine stereoisomers is trans-2a; the lowest-energy cis conformer (cis-2c, corresponding to the (1S,2S) relative configuration) is less stable by 2.57 kcal/mol [1]. Upon protonation, this conformational preference is significantly amplified [1]. The origin of these differences was traced to stereoelectronic effects: the nitrogen lone-pair hybridization differs between cis-2c (sp⁴.³⁴) and trans-2a (sp⁴.⁰⁷), meaning the cis isomer's lone pair has greater p-character, which directly influences nucleophilicity and metal-coordination geometry [1].

Conformational analysis Stereoelectronic effects Drug design

Antibacterial Quinolone SAR: cis-2-Fluorocyclopropyl N1 Substituent Confers Superior Gram-Positive Potency Over trans; Enantiomeric Identity Further Modulates Activity

In a systematic SAR study of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents (J. Med. Chem. 1993), compounds bearing a cis-2-fluorocyclopropyl N1 substituent demonstrated greater potency against Gram-positive bacteria than their trans counterparts, although the Gram-negative potency difference between cis and trans was smaller [1]. Building on this, a subsequent stereochemical SAR study (J. Med. Chem. 1994) of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones established that the 1-[(1R,2S)-2-fluorocyclopropyl] configuration combined with the 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] moiety yields the most potent stereoisomer (compound 33, DU-6859a/sitafloxacin) against both Gram-positive and Gram-negative bacteria, outperforming the other three stereoisomers including the (1S,2S)-configured analog [2]. In large-scale clinical isolate testing (n=8,796), sitafloxacin (bearing the (1R,2S)-fluorocyclopropyl group) was the most active fluoroquinolone against Gram-positive cocci and anaerobes, with MIC₅₀ values ranging from ≤0.008 to 0.5 μg/mL across enterobacterial species, and was 2- to 32-fold more potent than ciprofloxacin, levofloxacin, and moxifloxacin against key pathogens [3]. A 2012 comparative study confirmed sitafloxacin MIC₅₀/MIC₉₀ values were lowest among tested fluoroquinolones, and sitafloxacin retained activity against 51% of methicillin-resistant S. aureus (MRSA) isolates [4].

Antibacterial drug discovery Fluoroquinolone SAR Chiral pharmacology

MAO Inhibition Enantioselectivity: (1S,2S)-2-Fluoro-2-phenylcyclopropylamine Is More Potent Than (1R,2R)-Enantiomer Against Both MAO A and MAO B

In a study examining fluorinated phenylcyclopropylamines as inhibitors of recombinant human liver monoamine oxidase A (MAO A) and B (MAO B), (1S,2S)-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of both MAO A and MAO B than its (1R,2R)-enantiomer [1]. This stereochemical preference mirrors that reported for the non-fluorinated parent compound tranylcypromine (trans-2-phenylcyclopropylamine), indicating that fluorine substitution at the cyclopropane 2-position does not override the inherent enantioselectivity of the MAO active site [1]. Furthermore, fluorination at the 2-position of 1-phenylcyclopropylamine—which is natively a selective MAO B inhibitor—reversed the selectivity to produce a potent MAO A-selective inhibitor, demonstrating that the fluorine atom fundamentally alters the enzyme subtype selectivity profile independent of stereochemistry [1]. While this data is on 2-fluoro-2-phenyl substituted analogs rather than the 2-fluoro methanamine derivative, the stereochemical trend (1S,2S > 1R,2R for MAO inhibition) is directly relevant to the target compound's enantiomeric identity.

Monoamine oxidase inhibition Enantioselectivity Neuropharmacology

LSD1 Inhibitor Patent Coverage: Fluorinated Cyclopropylamine Compounds Including Defined (1S,2S) Stereochemistry Claimed for Cancer Treatment

Multiple international patent families explicitly claim fluorinated cyclopropylamine compounds, including their defined enantiomers and diastereomers, as lysine-specific demethylase 1 (LSD1) inhibitors for cancer treatment [1][2]. The patent US20190100507A1 (Shanghai Institute of Materia Medica, Chinese Academy of Sciences) describes compounds of formula I encompassing fluorinated cyclopropylamine derivatives, their racemates, R-isomers, S-isomers, and pharmaceutical salts, with demonstrated utility in treating malignant tumor diseases associated with LSD1 activity [1]. The corresponding Russian patent RU2746323C2 and Korean patent KR102196050B1 provide additional experimental examples and compositional claims [2]. These patents establish that the fluorocyclopropylamine scaffold, in defined stereochemical form, is recognized as a privileged chemotype for epigenetic drug discovery, and the procurement of individual stereoisomers such as (1S,2S)-2-fluorocyclopropyl)methanamine HCl is essential for constructing and evaluating the full stereochemical SAR matrix claimed therein.

Epigenetics LSD1 inhibition Cancer therapeutics

High-Impact Application Scenarios for ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl in Academic and Industrial Research


Stereochemical Probe in Fluorocyclopropyl-Quinolone Antibacterial SAR Expansion

Building on the established SAR that the (1R,2S)-fluorocyclopropyl configuration yields optimal quinolone antibacterial potency [1], the (1S,2S) enantiomer serves as the essential 'off-enantiomer' comparator required to quantify the energetic cost of stereochemical mismatch at the N1 substituent. Medicinal chemistry teams synthesizing novel fluorocyclopropyl-quinolone analogs can use ((1S,2S)-2-fluorocyclopropyl)methanamine HCl as a direct building block to prepare the diastereomeric series and establish the enantiomeric excess–potency relationship, which is critical for defining chiral purity specifications in preclinical development. This application is directly supported by the stereochemical SAR data from Kimura et al. (1994) demonstrating that all four fluorocyclopropyl stereoisomers produce measurably different antibacterial activities [1].

Chiral Reference Standard for Enantiomeric Purity Method Development in Fluorocyclopropyl-Containing APIs

The defined (1S,2S) absolute configuration and 98% chemical purity make this compound suitable as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric purity in fluorocyclopropyl-containing active pharmaceutical ingredients (APIs), including sitafloxacin and its synthetic intermediates. Given that the (1R,2S) enantiomer is the active configuration in sitafloxacin, the (1S,2S) enantiomer represents a critical system suitability marker for detecting and quantifying the undesired enantiomer. The distinct conformational and basicity properties of cis-2-fluorocyclopropylamines compared to trans diastereomers [2] further support the need for stereospecific analytical methods where the (1S,2S) compound serves as an authentic reference.

Epigenetic Probe Synthesis: LSD1 Inhibitor Scaffold Construction with Defined Fluorocyclopropyl Stereochemistry

The patent literature explicitly establishes fluorocyclopropylamines as LSD1 inhibitor pharmacophores for oncology applications [3]. ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl provides a ready-to-couple chiral amine building block for constructing focused libraries of LSD1 inhibitors bearing the (1S,2S)-fluorocyclopropyl motif. This enables systematic comparison of (1S,2S)- vs (1R,2R)- vs (1R,2S)-configured analogs to map the stereochemical determinants of LSD1 inhibition, selectivity over MAO-A/MAO-B (given the structural homology between LSD1 and MAO enzymes), and cellular efficacy. The MAO enantioselectivity data demonstrating (1S,2S) > (1R,2R) potency [4] provides a mechanistic rationale for stereochemically defined SAR campaigns.

Physicochemical Property Baseline for Fluorine Walk and Conformational Restriction Studies

The quantitative basicity (PA = 215.6 kcal/mol for cis-2c conformer) and conformational stability data (2.57 kcal/mol energy difference between cis and trans conformers) [2] position ((1S,2S)-2-fluorocyclopropyl)methanamine HCl as a well-characterized reference point for systematic 'fluorine walk' studies. Researchers investigating the impact of fluorine position and stereochemistry on amine basicity, logD, and target binding can use this compound as a fixed stereochemical anchor, comparing it against the (1R,2R) enantiomer, the trans diastereomer, and regioisomeric 1-fluorocyclopropyl analogs. This enables quantitative deconvolution of stereoelectronic vs. steric contributions to binding free energy, which is essential for rational, structure-based optimization of fluorinated drug candidates.

Quote Request

Request a Quote for ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.